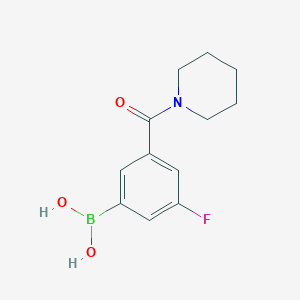

3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-fluoro-5-(piperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFNO3/c14-11-7-9(6-10(8-11)13(17)18)12(16)15-4-2-1-3-5-15/h6-8,17-18H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYBFSLBXRVANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C(=O)N2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660216 | |

| Record name | [3-Fluoro-5-(piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-43-9 | |

| Record name | [3-Fluoro-5-(piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid (CAS 874219-43-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid is a specialized building block of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring a boronic acid moiety for cross-coupling reactions, a fluorine atom to modulate physicochemical properties, and a piperidine-1-carbonyl group, makes it a valuable reagent for the synthesis of complex molecules, particularly in the realm of drug discovery. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, its primary application in Suzuki-Miyaura cross-coupling reactions, and essential safety and handling information.

Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids in Modern Synthesis

Phenylboronic acids are indispensable tools in contemporary organic chemistry, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust method for the formation of carbon-carbon bonds.[1] The strategic incorporation of fluorine atoms into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[2] The fluorine atom in this compound, positioned meta to the boronic acid, exerts a significant electronic effect, influencing the reactivity of the boronic acid and the properties of the resulting coupled products. Furthermore, the piperidine moiety is a common scaffold in a multitude of approved drugs and clinical candidates, often contributing to desired pharmacokinetic profiles.[3] The combination of these three functionalities in a single molecule makes this reagent a highly valuable asset for the construction of novel chemical entities with potential therapeutic applications.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below. While comprehensive, publicly available spectroscopic data is limited, this section outlines the expected analytical characterization.

| Property | Value | Reference |

| CAS Number | 874219-43-9 | [4] |

| Molecular Formula | C₁₂H₁₅BFNO₃ | [5] |

| Molecular Weight | 251.06 g/mol | [5] |

| Appearance | White to off-white solid (expected) | N/A |

| Purity | Typically >95% | N/A |

| Storage | Store at room temperature in a dry, well-ventilated place. | [5] |

Expected Spectroscopic Data:

-

¹H NMR: Resonances corresponding to the aromatic protons (with splitting patterns influenced by the fluorine and other substituents), the piperidine ring protons, and the acidic protons of the boronic acid group.

-

¹³C NMR: Signals for the carbon atoms of the phenyl and piperidine rings, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

-

¹⁹F NMR: A single resonance for the fluorine atom, with its chemical shift providing information about the electronic environment.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.

Proposed Synthesis Pathway

Proposed Retrosynthetic Analysis:

Caption: Proposed retrosynthetic analysis.

Step-by-Step Proposed Synthesis Protocol:

-

Amide Formation: 3-Bromo-5-fluorobenzoic acid is reacted with piperidine in the presence of a suitable coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like dichloromethane or DMF to yield 1-(3-bromo-5-fluorobenzoyl)piperidine.

-

Lithium-Halogen Exchange and Borylation: The aryl bromide from the previous step is subjected to a lithium-halogen exchange at low temperature (-78 °C) using a strong organolithium base such as n-butyllithium in an anhydrous ethereal solvent like THF. The resulting aryllithium species is then quenched with a trialkyl borate, typically trimethyl borate or triisopropyl borate.

-

Hydrolysis: The reaction mixture is warmed to room temperature and then hydrolyzed with an aqueous acid (e.g., HCl) to afford the final product, this compound. The product can then be purified by recrystallization or column chromatography.

Caption: Proposed synthetic workflow diagram.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary and most valuable application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1] This reaction enables the formation of a C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound

-

Aryl or heteroaryl halide (or triflate)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., dioxane, toluene, DMF)

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Safety, Handling, and Stability

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

Stability:

Boronic acids are generally stable compounds but can be susceptible to degradation under certain conditions. It is advisable to store this compound in a tightly sealed container in a cool, dry place to prevent decomposition.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of complex molecules in drug discovery programs. Its unique combination of a reactive boronic acid handle, a modulating fluorine atom, and a pharmaceutically relevant piperidine scaffold makes it an attractive starting material for the synthesis of novel compounds with potential biological activity. Further exploration of its reactivity in various cross-coupling reactions and its incorporation into diverse molecular architectures will undoubtedly continue to be an active area of research.

References

- Alchem Pharmtech. CAS 874219-43-9 | (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid.

- Arctom. CAS NO. 874219-43-9 | this compound.

- BLDpharm. 874219-43-9|(3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid.

- CookeChem. (2-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronicacid , 98% , 874289-43-7.

- Doron Scientific. (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid.

- Li, X. et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

- Nunes, J. P. F., et al. (2018).

- Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid.

- Organic Chemistry Portal. Suzuki Coupling.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- BenchChem. Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.

- Labsolu. 2-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid.

- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids.

- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.

- Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. DigitalCommons@TMC.

- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- TCI AMERICA. 3-Fluoro-5-hydroxyphenylboronic Acid.

- Sigma-Aldrich. 3-Fluoro-5-[(2-methyl-1-piperidinyl)carbonyl]phenylboronic acid.

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Physicochemical Properties of 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid (CAS No: 874219-43-9) is a substituted arylboronic acid that serves as a critical building block in modern synthetic and medicinal chemistry.[1][2] Its structural complexity, featuring a fluorinated phenyl ring, a boronic acid moiety, and a piperidine amide group, makes it a versatile reagent for creating novel molecular architectures.

Boronic acids are indispensable in organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3][4][5] This capability allows for the efficient construction of biaryl compounds, which are common motifs in many pharmaceutical agents. Furthermore, the boronic acid group can engage in reversible covalent interactions with diols, a property that has been exploited for developing chemical sensors, drug delivery systems, and materials that respond to biological stimuli like glucose.[3][5][6]

This guide provides an in-depth overview of the core physical properties of this compound, outlines robust experimental protocols for their characterization, and discusses the scientific rationale behind these methodologies.

Core Physicochemical Properties

A comprehensive understanding of a compound's physical properties is fundamental to its application, formulation, and integration into drug discovery workflows. The key identifiers for this compound are summarized below. While specific experimental data for properties like melting point and pKa are not widely published, this section outlines their significance and the theoretical basis for their expected values.

| Property | Value / Description | Source(s) |

| Chemical Name | (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid | [1] |

| CAS Number | 874219-43-9 | [1][7][8] |

| Molecular Formula | C₁₂H₁₅BFNO₃ | [1][7][8] |

| Molecular Weight | 251.06 g/mol | [1][8] |

| Appearance | Expected to be a white to off-white solid powder. | |

| Purity | Commercially available at ≥97% purity. | [7] |

| Melting Point | Not publicly cataloged. Requires experimental determination. | |

| Solubility Profile | Not publicly cataloged. Requires experimental determination. | |

| Acidity (pKa) | Not publicly cataloged. Requires experimental determination. |

Molecular Structure and Weight

The molecular formula is C₁₂H₁₅BFNO₃, corresponding to a molecular weight of 251.06 g/mol .[1][8] The structure combines a hydrophilic boronic acid group with a largely hydrophobic substituted phenyl ring, suggesting amphiphilic characteristics that will influence its solubility.

Melting Point

The melting point of a crystalline solid is a critical indicator of its identity and purity.[9] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C. Impurities depress the melting point and broaden the melting range.[10] For this compound, the melting point must be determined experimentally, as it is not consistently reported in public databases.

Solubility Profile

Solubility is a cornerstone of drug development, directly impacting a compound's bioavailability and formulation possibilities.[11][12] The Biopharmaceutics Classification System (BCS) uses solubility data to classify active pharmaceutical ingredients (APIs).[12][13] The structure of this compound suggests limited solubility in water, which would be influenced by pH, and better solubility in polar organic solvents.[14] A full characterization requires determining its equilibrium solubility in aqueous buffers across the physiological pH range (e.g., pH 1.2, 4.5, and 6.8) and in relevant organic solvents used in synthesis and formulation.[15]

Acidity (pKa)

Phenylboronic acids are weak Lewis acids, not Brønsted acids.[4][14] Their acidity arises from the acceptance of a hydroxide ion by the electron-deficient boron atom to form a tetrahedral boronate species. The pKa is therefore a measure of this equilibrium. The presence of an electron-withdrawing fluorine atom on the phenyl ring is expected to increase the Lewis acidity of the boron center, resulting in a lower pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[14][16] Precise pKa determination is crucial, as it dictates the compound's charge state at physiological pH, which in turn affects its solubility, permeability, and target interactions.[12]

Standard Protocols for Experimental Characterization

The following protocols describe standardized, self-validating methods for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

This method provides an accurate melting point range by slow, controlled heating of a small sample.[17]

Methodology:

-

Sample Preparation: Ensure the compound is a fine, dry powder. If necessary, gently grind a small amount in a mortar and pestle.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powder. Tap the sealed end gently on a hard surface to pack the powder down to a height of 2-3 mm.[10][18]

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting temperature. Allow the apparatus to cool.

-

Accurate Determination: Begin heating a new sample slowly, at a rate of approximately 1-2°C per minute, starting from a temperature 10-15°C below the approximate melting point.[10]

-

Observation and Recording: Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the last solid crystal melts. The melting point is reported as the range T₁ – T₂.[9][10]

Caption: Workflow for Melting Point Determination.

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic solubility of a compound, essential for BCS classification.[13][15]

Methodology:

-

System Preparation: Prepare aqueous buffers at relevant pH values (e.g., pH 1.2, 4.5, 6.8) and select relevant organic solvents.[15]

-

Sample Addition: Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is critical for ensuring saturation.[15]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

-

Phase Separation: Allow the vials to stand, then separate the undissolved solid from the saturated solution via centrifugation or filtration.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Report the solubility in mg/mL. The lowest measured solubility in the aqueous pH range of 1.2–6.8 is used for BCS classification.[15]

Caption: Workflow for Equilibrium Solubility Determination.

pKa Determination (Potentiometric Titration)

This method determines the pKa by monitoring pH changes during titration with a strong base.[19][20]

Methodology:

-

Solution Preparation: Dissolve an accurately weighed amount of the boronic acid in a suitable solvent system. Due to the limited aqueous solubility of many arylboronic acids, a co-solvent system (e.g., water/DMSO) may be necessary.[19]

-

Titration Setup: Place the solution in a jacketed beaker at a constant temperature (25°C). Insert a calibrated pH electrode.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-titrator.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point of the titration curve.

Caption: Conceptual Diagram of pKa Determination.

Spectroscopic and Spectrometric Identity

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: These spectra are used to confirm the organic framework of the molecule, showing characteristic signals for the aromatic, piperidine, and amide protons and carbons.

-

¹⁹F NMR: The presence of a single fluorine atom will give a distinct signal, providing a clean method for confirming its presence and assessing purity.[21]

-

¹¹B NMR: This is a crucial technique for characterizing organoboron compounds.[22] For a tricoordinate sp²-hybridized boron atom in a phenylboronic acid, a broad signal is expected in the range of δ 28-34 ppm, with BF₃•OEt₂ as a reference.[23][24]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. For boronic acids, electrospray ionization (ESI) in negative mode is often effective, readily forming the deprotonated [M-H]⁻ ion.[25] High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.[26] Studies on the fragmentation of phenylboronic acids show that common losses include BO⁻ and BO₂⁻ fragments.[27]

Storage and Handling

Storage: Chemical suppliers recommend storing this compound at room temperature under an inert atmosphere.[1][7] Stability: Boronic acids have a propensity to undergo thermal dehydration to form their corresponding cyclic trimeric anhydrides, known as boroxines.[4][14] Proper storage in a dry, inert environment is essential to maintain the compound's integrity.

References

-

(3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid. Lead Sciences. [Link]

-

This compound. SINFOO Chemical Solutions Co., Ltd.. [Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. Sci-Hub. [Link]

-

How To Determine Melting Point Of Organic Compounds?. Chemistry For Everyone (YouTube). [Link]

-

Melting Point Determination Lab Protocol. Studylib. [Link]

-

Phenylboronic acid. Wikipedia. [Link]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. National Institutes of Health (NIH). [Link]

-

11B NMR Chemical Shifts. San Diego State University. [Link]

-

On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. [Link]

-

19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. National Institutes of Health (NIH). [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

-

Determination of Melting Point. Clarion University. [Link]

-

The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. MDPI. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. ACS Publications. [Link]

-

Essential Quality Control Tests for Active Pharmaceutical Ingredients (APIs) in Pharma. Pharma Growth Hub (YouTube). [Link]

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. National Institutes of Health (NIH). [Link]

-

Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization (WHO). [Link]

-

Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scientific Research Publishing. [Link]

-

In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. ACS Publications. [Link]

-

¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). ResearchGate. [Link]

-

Application of phenylboronic acid modified hydrogel affinity chips for high-throughput mass spectrometric analysis of glycated proteins. ResearchGate. [Link]

-

3-Fluoro-5-(iso-propyl-d7)-phenylboronic acid. PubChem. [Link]

-

Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. PubMed. [Link]

-

Boron-11 NMR spectra of boranes, main-group heteroboranes, and substituted derivatives. Factors influencing chemical shifts of skeletal atoms. ACS Publications. [Link]

-

Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Publications. [Link]

-

CAS NO. 874219-43-9 | this compound. Arctom. [Link]

-

3-Fluorophenylboronic acid. PubChem. [Link]

-

Nuclear Magnetic Resonance Spectroscopy of Boron Compounds Containing Two-, Three- and Four-Coordinate Boron. Semantic Scholar. [Link]

-

CAS 874219-43-9 | (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid. Zerenex. [Link]

-

Phenylboronic acid. Grokipedia. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. [Link]

Sources

- 1. (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid - Lead Sciences [lead-sciences.com]

- 2. 874219-43-9|(3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labsolu.ca [labsolu.ca]

- 8. sinfoochem.com [sinfoochem.com]

- 9. pennwest.edu [pennwest.edu]

- 10. youtube.com [youtube.com]

- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 12. pharmatutor.org [pharmatutor.org]

- 13. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 15. who.int [who.int]

- 16. Sci-Hub. Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study / Computational and Theoretical Chemistry, 2012 [sci-hub.box]

- 17. studylib.net [studylib.net]

- 18. byjus.com [byjus.com]

- 19. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DSpace [kuscholarworks.ku.edu]

- 21. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. semanticscholar.org [semanticscholar.org]

- 23. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 24. pubs.acs.org [pubs.acs.org]

- 25. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight of 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid

An In-Depth Technical Guide to 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery. Its trifunctional nature—featuring a reactive boronic acid handle, a metabolically stable fluoro-substituent, and a versatile piperidine amide moiety—positions it as a valuable reagent for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview, including its physicochemical properties, a validated synthesis and purification strategy, rigorous analytical characterization protocols, and its strategic applications in modern drug development workflows. The content is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring that researchers can confidently and effectively utilize this compound in their synthetic campaigns.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a reagent's properties are foundational to its successful application. This compound is registered under CAS Number 874219-43-9.[1][2][3] Its key identifiers and properties are summarized below.

Molecular Structure

The structure combines a phenylboronic acid core, substituted with a fluorine atom and a piperidine-1-carbonyl group at the meta positions.

Caption: 2D Chemical Structure of the title compound.

Key Identifiers and Properties

| Parameter | Value | Reference |

| IUPAC Name | (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid | |

| CAS Number | 874219-43-9 | [1][2] |

| Molecular Formula | C₁₂H₁₅BFNO₃ | [2][3] |

| Molecular Weight | 251.06 g/mol | [2][3] |

| SMILES | O=C(C1=CC(F)=CC(B(O)O)=C1)N2CCCCC2 | [2] |

| Appearance | White to off-white solid | [4]* |

| Storage | Inert atmosphere, room temperature or 2-8°C | [2][4] |

*Property inferred from a structurally similar compound, 3-(Piperidino)phenylboronic acid.

Synthesis and Purification: A Field-Proven Strategy

While proprietary synthesis routes exist, a robust and logical pathway can be designed from common starting materials, demonstrating the practical synthesis of this building block. The strategy relies on standard, high-yield transformations familiar to medicinal chemists.

Retrosynthetic Analysis

The molecule can be disconnected at two key points: the amide bond and the carbon-boron bond. This retrosynthesis suggests a convergent approach starting from 3-bromo-5-fluorobenzoic acid and piperidine.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Experimental Protocol: Forward Synthesis

This two-step protocol is designed for reliability and scalability.

Step 1: Amide Coupling

-

Objective: To form the amide bond between 3-bromo-5-fluorobenzoic acid and piperidine.

-

Rationale: The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent provides high efficiency and minimizes side reactions under mild conditions. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed.

-

Procedure:

-

To a solution of 3-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous DMF (N,N-Dimethylformamide), add HATU (1.1 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add piperidine (1.05 eq) dropwise to the solution.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, 1-((3-bromo-5-fluorophenyl)carbonyl)piperidine.

-

Step 2: Miyaura Borylation

-

Objective: To convert the aryl bromide to the corresponding boronic acid.

-

Rationale: The palladium-catalyzed Miyaura borylation is a robust and widely used method for forming carbon-boron bonds with excellent functional group tolerance.[5] Bis(pinacolato)diboron (B₂Pin₂) serves as the boron source, forming a stable boronate ester intermediate.

-

Procedure:

-

In a flask, combine the crude aryl bromide from Step 1 (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Add a degassed solvent such as dioxane or DMSO.

-

Add a palladium catalyst, for example, Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.03 eq).

-

Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction to 80-90 °C for 8-16 hours. Monitor progress by LC-MS.

-

After completion, cool the reaction to room temperature. The boronate ester can be isolated, but it is often directly hydrolyzed.

-

To hydrolyze the pinacol boronate ester, add an aqueous acid (e.g., 2M HCl) and stir vigorously. The boronic acid may precipitate or can be extracted into an organic solvent like ethyl acetate.

-

Isolate the crude product for purification.

-

Purification Protocol

-

Objective: To remove residual catalysts, reagents, and byproducts.

-

Rationale: Boronic acids can dehydrate to form cyclic boroxine anhydrides. Purification methods must be chosen to minimize this. A common and effective method is to perform an acid/base extraction.

-

Procedure:

-

Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

-

Extract with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will deprotonate to the water-soluble boronate salt, leaving non-acidic impurities in the organic layer.

-

Separate the aqueous layer and acidify it carefully with cold 1M HCl until the product precipitates.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield pure this compound.

-

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and stability of a synthetic building block is critical. A multi-technique approach provides a self-validating system where orthogonal methods corroborate the final assessment.

Caption: Integrated workflow for analytical validation.

Protocol: LC-MS Analysis

-

Objective: To confirm the molecular weight and assess purity.

-

Rationale: LC-MS is a high-throughput technique ideal for verifying the mass of the target compound and detecting impurities.[6]

-

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to ~10 µg/mL with 50:50 methanol/water.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative.

-

Expected Ions: [M+H]⁺ at m/z 252.07, [M-H]⁻ at m/z 250.05.

-

-

Acceptance Criteria: A single major peak (>95% by UV area) corresponding to the correct mass.

-

Protocol: NMR Spectroscopy Analysis

-

Objective: To provide unambiguous structural confirmation.

-

Rationale: NMR provides detailed information about the chemical environment of each atom, confirming the connectivity and substitution pattern. ¹¹B NMR is particularly diagnostic for boronic acids.[7]

-

Methodology:

-

Sample Preparation: Dissolve ~10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or CD₃OD.

-

Spectra to Acquire: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR.

-

Expected ¹H NMR Signals (in DMSO-d₆):

-

Aromatic protons with characteristic splitting patterns due to fluorine coupling.

-

Broad multiplet signals for the piperidine ring protons.

-

A very broad singlet for the B(OH)₂ protons, which may exchange with water.

-

-

Expected ¹⁹F NMR Signals: A singlet or triplet (depending on coupling to meta protons).

-

Expected ¹¹B NMR Signals: A characteristic broad singlet between δ 20-30 ppm, confirming the trigonal planar sp²-hybridized boronic acid.[7]

-

Acceptance Criteria: All observed signals must be consistent with the proposed structure, and integration should match the expected proton counts.

-

Strategic Applications in Drug Discovery

This building block is not a random assortment of functional groups; it is a strategically designed tool for medicinal chemists.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] It serves as the organoboron partner to introduce the 3-fluoro-5-(piperidine-1-carbonyl)phenyl moiety onto a variety of (hetero)aryl halides or triflates, enabling the rapid synthesis of diverse compound libraries for biological screening.

Caption: Role in a typical drug discovery pipeline.

Rationale for Individual Moieties

-

Piperidine Amide: The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in approved drugs.[8] The amide linkage provides a metabolically robust connection that can act as a hydrogen bond acceptor. This entire group serves as a versatile vector to explore structure-activity relationships (SAR) by filling hydrophobic pockets and improving pharmacokinetic properties like solubility and cell permeability.

-

Fluorine Substituent: The strategic placement of a fluorine atom is a common tactic in drug design. It can enhance binding affinity to target proteins through favorable electrostatic interactions, block sites of metabolic oxidation to improve half-life, and modulate the pKa of nearby functional groups.

-

Boronic Acid: Beyond its role in coupling reactions, the boronic acid functional group can act as a "warhead" for covalent inhibitors. It can form reversible covalent bonds with serine, threonine, or cysteine residues in an enzyme's active site, or chelate diols, a principle used in sensor and drug delivery applications.[9][10]

Safety, Handling, and Storage

Proper handling is essential to ensure user safety and maintain the integrity of the reagent.

-

Hazard Identification: The compound is associated with GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with a "Warning" signal word.[2]

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage:

References

-

Vertex AI Search Result[1] : CAS 874219-43-9 | (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid.

- BLDpharm: 874219-43-9|(3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid.

- Arctom: CAS NO. 874219-43-9 | this compound.

- Santos, A. G. et al. (2021)

- Kozlov, N. G. et al. (2022)

- SCIEX: Quantitation of boronic acids

- Hall, D. G. et al. (2022): 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.

- Sanjoh, M. et al. (2014)

- Agilent Technologies (2010): Phenylboronic Acid (PBA)

- ChemicalBook: BORONIC ACID, B-[3-(1-PIPERIDINYL)PHENYL]- | 634905-21-8.

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 874219-43-9|(3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. BORONIC ACID, B-[3-(1-PIPERIDINYL)PHENYL]- | 634905-21-8 [chemicalbook.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciex.com [sciex.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic Acid: Synthesis, Characterization, and Application in Drug Discovery

This technical guide provides a comprehensive overview of 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid, a key building block for researchers and scientists in the field of drug development. We will delve into its structural attributes, a proposed synthetic pathway with detailed protocols, characteristic analytical data, and its application in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids in Medicinal Chemistry

Arylboronic acids are indispensable tools in contemporary organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs).

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry. The presence of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. This compound is a bifunctional reagent that combines the reactivity of a boronic acid with a fluorinated phenyl ring and a piperidine amide moiety, making it a valuable building block for the synthesis of novel chemical entities with therapeutic potential.

Structural and Physicochemical Properties

This compound possesses a unique combination of functional groups that dictate its reactivity and handling.

| Property | Value | Source |

| CAS Number | 874219-43-9 | [1] |

| Molecular Formula | C₁₂H₁₅BFNO₃ | [1] |

| Molecular Weight | 251.06 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid | General knowledge of arylboronic acids |

| Storage | Store at room temperature under an inert atmosphere | General knowledge of arylboronic acids |

The structural formula of this compound is presented below:

Caption: Structural formula of this compound.

Synthesis Pathway and Detailed Protocols

-

Borylation of a suitable aryl halide: This step involves the conversion of a di-substituted benzene ring containing a fluorine and a carboxyl group (or a precursor) into the corresponding boronic acid.

-

Amide coupling: The carboxyl group is then coupled with piperidine to form the final product.

A plausible retrosynthetic analysis is outlined below:

Sources

synthesis route for 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid

Introduction

This compound is a valuable building block in contemporary drug discovery and development. Its trifunctional nature, featuring a boronic acid moiety for Suzuki-Miyaura cross-coupling reactions, a piperidine amide group for modulating physicochemical properties and engaging in hydrogen bonding, and a fluorine atom for enhancing metabolic stability and binding affinity, makes it a sought-after intermediate in the synthesis of complex bioactive molecules.[1][2][3][4] This guide provides a comprehensive overview of a reliable and scalable synthetic route to this important compound, intended for researchers, scientists, and professionals in the field of drug development.

The presented synthesis is a multi-step process that begins with the commercially available 3-bromo-5-fluorobenzoic acid. The core of the strategy involves an amide bond formation followed by the introduction of the boronic acid functionality. This guide will detail two effective methods for the borylation step: a palladium-catalyzed Miyaura borylation and a lithium-halogen exchange followed by quenching with a borate ester.

Strategic Overview of the Synthetic Route

The synthesis is strategically designed in a convergent manner, commencing with the readily accessible 3-bromo-5-fluorobenzoic acid. The synthetic pathway can be dissected into three key stages:

-

Synthesis of the Amide Intermediate: The initial step involves the coupling of 3-bromo-5-fluorobenzoic acid with piperidine to form the stable intermediate, 1-(3-bromo-5-fluorobenzoyl)piperidine. This is a crucial step that introduces the piperidine moiety.

-

Introduction of the Boronic Acid Moiety: The key transformation is the conversion of the aryl bromide to the corresponding boronic acid. This guide will explore two robust methods to achieve this:

-

Method A: Miyaura Borylation: A palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron, followed by hydrolysis of the resulting boronate ester.

-

Method B: Lithium-Halogen Exchange: Formation of an aryllithium intermediate followed by electrophilic trapping with a borate ester.

-

-

Purification and Characterization: The final step involves the purification of the target compound to the high degree of purity required for subsequent applications in medicinal chemistry.

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Part 1: Synthesis of 1-(3-Bromo-5-fluorobenzoyl)piperidine (Intermediate)

This intermediate can be synthesized from 3-bromo-5-fluorobenzoic acid via two common methods: activation to the acyl chloride followed by amidation, or direct amide coupling.

Method 1A: Via Acyl Chloride Formation

Step 1: Synthesis of 3-Bromo-5-fluorobenzoyl chloride

This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn. All glassware must be thoroughly dried before use.[5]

-

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 3-bromo-5-fluorobenzoic acid (1.0 eq).[6][7][8]

-

Add an excess of thionyl chloride (2-3 equivalents). Anhydrous toluene can be used as a solvent, or the reaction can be run neat.[5]

-

Gently heat the mixture to reflux (approximately 79°C).[5]

-

Monitor the reaction by the cessation of gas evolution. The reaction is typically complete within 2-4 hours.[5]

-

After completion, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure.

-

The crude 3-bromo-5-fluorobenzoyl chloride is then purified by vacuum distillation.[5]

-

Step 2: Amide Coupling of 3-Bromo-5-fluorobenzoyl chloride with Piperidine

-

Procedure:

-

In a separate flask, dissolve piperidine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-bromo-5-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the piperidine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(3-bromo-5-fluorobenzoyl)piperidine.

-

The crude product can be purified by column chromatography on silica gel.

-

Method 1B: Direct Amide Coupling using HATU

This one-pot synthesis is often preferred due to its milder conditions and operational simplicity.[9][10]

-

Procedure:

-

To a dry round-bottom flask, add 3-bromo-5-fluorobenzoic acid (1.0 eq), HATU (1.1 eq), and piperidine (1.1 eq).[9]

-

Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.[9]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-(3-bromo-5-fluorobenzoyl)piperidine.

-

Part 2: Synthesis of this compound

Method 2A: Miyaura Borylation and Hydrolysis

This method involves a palladium-catalyzed reaction to form a boronate ester, which is subsequently hydrolyzed.[11][12][13][14]

Caption: Experimental workflow for the Miyaura borylation and subsequent hydrolysis.

-

Procedure:

-

In a flame-dried Schlenk flask, combine 1-(3-bromo-5-fluorobenzoyl)piperidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (KOAc) (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed solvent such as 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to obtain the crude pinacol boronate ester.

-

For the hydrolysis, dissolve the crude ester in a suitable solvent system such as a mixture of acetone and water.[15][16][17][18]

-

Add an aqueous acid (e.g., 1 M HCl) and stir the mixture vigorously at room temperature for 4-12 hours.

-

After hydrolysis is complete (monitored by LC-MS), extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude boronic acid.

-

The final product can be purified by recrystallization or column chromatography on silica gel.

-

Method 2B: Lithium-Halogen Exchange and Borylation

This method is particularly useful for small-scale synthesis and when palladium-based methods are not desirable. It requires strictly anhydrous conditions and low temperatures.[19][20][21][22][23]

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve 1-(3-bromo-5-fluorobenzoyl)piperidine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature at -78 °C. The lithium-halogen exchange is typically very fast at this temperature.[19][20]

-

After stirring for 30-60 minutes at -78 °C, add triisopropyl borate (1.2 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution or 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

-

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Steps |

| 3-Bromo-5-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | Starting Material[6] |

| 1-(3-Bromo-5-fluorobenzoyl)piperidine | C₁₂H₁₃BrFNO | 286.14 | Amide coupling of 3-bromo-5-fluorobenzoic acid and piperidine. |

| This compound | C₁₂H₁₅BFNO₃ | 251.06 | Borylation of 1-(3-bromo-5-fluorobenzoyl)piperidine via Miyaura borylation or lithium-halogen exchange.[1][3] |

Conclusion

This guide has outlined two robust and reliable synthetic routes for the preparation of this compound, a key building block in modern medicinal chemistry. The choice between the Miyaura borylation and the lithium-halogen exchange method will depend on the scale of the synthesis, available equipment, and the chemist's preference. Both methods, when executed with care, can provide the target compound in good yield and high purity. The detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of novel therapeutic agents.

References

-

A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. [Link]

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]

-

Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. | Request PDF. ResearchGate. [Link]

-

Boronic acid. Wikipedia. [Link]

-

3-Bromo-5-fluorobenzoic acid. Chem-Impex. [Link]

-

How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? ResearchGate. [Link]

-

Development of Catalytic Reactions Using Bis(pinacolato)diboron and Their Applications to Syntheses of Pharmaceuticals and Luminescent Dyes. ResearchGate. [Link]

-

3-Bromo-5-fluorobenzoic acid. MySkinRecipes. [Link]

-

Synthesis of 3-Bromo-2-chloro-4,5-difluorobenzoyl chloride. PrepChem.com. [Link]

-

How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction? ResearchGate. [Link]

-

Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron. SciSpace. [Link]

-

One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. [Link]

-

Benzoyl piperidine. Organic Syntheses Procedure. [Link]

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. [Link]

-

Iridium‐Catalyzed Direct Borylation of Five‐Membered Heteroarenes by Bis(pinacolato)diboron: Regioselective, Stoichiometric, and Room Temperature Reactions. Semantic Scholar. [Link]

-

Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. PMC. [Link]

-

Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC - NIH. [Link]

-

Nucleophilic Borylation of Benzyl Halides with Bis(pinacolato)diboron Catalyzed by Palladium(0) Complexes. ResearchGate. [Link]

- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

-

1 Lithium Halogen Exchange. Scribd. [Link]

-

1-[3-(p-fluorobenzoyl)propyl]piperidine Hydrochloride. PrepChem.com. [Link]

-

lithium halogen exchange #1 revised. [Link]

-

The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3. [Link]

-

Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC - NIH. [Link]

-

(3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid. Lead Sciences. [Link]

-

This compound. [Link]

-

1-(3-Bromo-5-fluorobenzoyl)piperidine – (1326982-04-0). EON Biotech. [Link]

-

The Mechanism of Lithium-Halogen Exchange. Macmillan Group. [Link]

-

(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

-

CAS 874219-43-9 | (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid. [Link]

-

3-FLUORO-5-(1-PYRROLIDINYLCARBONYL)BENZENEBORONIC ACID (CAS No. 1264616-18-3) Suppliers. ChemicalRegister. [Link]

Sources

- 1. (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid - Lead Sciences [lead-sciences.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 874219-43-9|(3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Bromo-5-fluorobenzoic acid | 176548-70-2 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 3-Bromo-5-fluorobenzoic acid [myskinrecipes.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Boronic acid - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. scribd.com [scribd.com]

- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 21. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 22. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 23. macmillan.princeton.edu [macmillan.princeton.edu]

Solubility Profile of 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid: A Predictive and Methodological Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract

The determination of aqueous and organic solubility is a cornerstone of early-stage drug development, profoundly influencing a compound's bioavailability, formulation, and overall viability as a therapeutic candidate. This guide addresses 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid (CAS: 874219-43-9), a compound for which specific public solubility data is not available. By synthesizing data from structurally related phenylboronic acids, this whitepaper provides a robust predictive framework and detailed experimental protocols to enable researchers to accurately characterize its solubility profile. We delve into the unique chemical challenges posed by the boronic acid moiety, such as the propensity for dehydration and pH-dependent behavior, offering field-proven methodologies to generate reliable and reproducible data.

Introduction and Physicochemical Landscape

This compound is a substituted arylboronic acid with potential applications in medicinal chemistry, likely as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules.[1] Its structure integrates three key functional domains that dictate its physicochemical properties:

-

A Phenylboronic Acid Core: This moiety is known for its unique chemical behavior. Boronic acids can reversibly form cyclic anhydrides known as boroxines, particularly upon heating or in non-polar solvents, which are typically less soluble than the monomeric acid form.[2][3] This equilibrium is a critical factor complicating solubility measurements.[4]

-

A Meta-Fluoro Substituent: The fluorine atom increases the acidity of the boronic acid group through inductive electron withdrawal, which can influence its solubility in aqueous media at various pH levels.

-

A Piperidine-1-carbonyl Group: This bulky, lipophilic amide substituent is expected to significantly decrease aqueous solubility compared to unsubstituted phenylboronic acid while potentially enhancing solubility in certain organic solvents. The piperidine nitrogen also introduces a basic character to the molecule.

Given the absence of direct experimental data, a methodological approach grounded in the known behavior of analogous compounds is essential for characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 874219-43-9 | [5][6][7][8][9] |

| Molecular Formula | C₁₂H₁₅BFNO₃ | [5][6][7] |

| Molecular Weight | 251.06 - 251.1 g/mol | [5][6][9] |

| Purity | Typically ≥97% | [5][7] |

| Storage | Room temperature, inert atmosphere | [5][7] |

Foundational Principles: The Challenges of Boronic Acid Solubility

Accurate solubility determination of boronic acids requires a deeper understanding of their unique chemical equilibria in solution. Standard protocols may yield misleading results if these factors are not controlled.

The Acid-Anhydride Equilibrium

Boronic acids exist in equilibrium with their corresponding trimeric anhydrides (boroxines). This dehydration process is a primary cause of inconsistent solubility data, as the boroxine is often significantly less soluble than the parent acid.[3][4] The equilibrium is influenced by the solvent, temperature, and the specific substituents on the phenyl ring.[4] Ethers and ketones are generally good solvents for phenylboronic acids, while hydrocarbons result in very low solubility.[4][10]

pH-Dependent Solubility

The boronic acid group is a Lewis acid with pKa values for substituted phenylboronic acids typically falling in the range of 7-9.[11] The compound is also expected to have a basic pKa associated with the piperidine nitrogen. This amphoteric nature means its aqueous solubility will be highly dependent on pH, with minimum solubility expected near its isoelectric point and increased solubility at pH values where either the acidic or basic group is fully ionized.

Aggregation and Micelle Formation

Some studies suggest that boronic acids can form micellar systems or other aggregates in solution, which can further complicate the determination of true thermodynamic solubility.[4][12]

Experimental Design: Protocols for Accurate Solubility Determination

To navigate the challenges above, a multi-faceted experimental approach is recommended. We present two industry-standard protocols, a high-throughput kinetic assay for initial screening and a gold-standard equilibrium assay for definitive measurement.

Workflow for Solubility Assessment

The choice of assay depends on the stage of research. An initial, rapid assessment of kinetic solubility is often sufficient for library screening, while a more rigorous determination of thermodynamic solubility is crucial for lead optimization and pre-formulation studies.

Caption: Decision workflow for selecting the appropriate solubility assay.

Protocol 1: Kinetic Solubility by Turbidimetry

This method provides a rapid assessment of solubility by inducing precipitation from a DMSO stock solution into an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Assay Plate Setup: Dispense the aqueous buffer into the wells of a 96-well microplate.

-

Compound Addition: Using a liquid handler, rapidly add a small volume of the DMSO stock solution to the buffer-containing wells to achieve the desired final concentration range. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize co-solvent effects.

-

Incubation and Measurement: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).

-

Turbidity Reading: Measure the turbidity (or absorbance) of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Protocol 2: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This is the gold-standard method for determining the true equilibrium solubility.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol, chloroform). The presence of solid material at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Separate the saturated supernatant from the solid phase by centrifugation followed by careful filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase.

-

Analysis: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV, by comparing the response to a standard curve prepared with known concentrations of the compound.

Predictive Data and Influencing Factors

While specific data for the target compound is unavailable, the solubility of related phenylboronic acids provides a valuable benchmark.

Table 2: Experimental Solubility of Structurally Related Phenylboronic Acids

| Compound | Solvent | Temperature (°C) | Solubility ( g/100g or g/100cm ³) | Reference |

| Phenylboronic Acid | Water | 20 | ~1.9 - 2.0 | [4][12] |

| Phenylboronic Acid | Water | 25 | 2.5 | [4] |

| Phenylboronic Acid | Chloroform | Ambient | Moderate | [4][10][13] |

| Phenylboronic Acid | Ethers (e.g., dipropyl ether) | Ambient | High | [4][10][13] |

| Phenylboronic Acid | Ketones (e.g., acetone) | Ambient | High | [4][10][13] |

| Phenylboronic Acid | Hydrocarbons (e.g., methylcyclohexane) | Ambient | Very Low | [4][10][13] |

| Substituted Phenylboronic Acids (with -COOH, -CF₃) | Water | 20 | Lower than Phenylboronic Acid | [12][14] |

Based on this data, it is predicted that this compound will exhibit low aqueous solubility due to the large, hydrophobic piperidine-carbonyl substituent.[12][14] Its solubility is likely to be significantly higher in polar organic solvents like ethers and ketones.[4]

Caption: Interrelated factors governing the solubility of the target compound.

Conclusion

Characterizing the solubility of this compound requires a scientifically rigorous approach that accounts for the inherent complexities of the boronic acid functional group. While direct experimental data is not publicly available, a robust understanding can be built upon the behavior of simpler phenylboronic acids. The key to generating reliable data lies in controlling experimental variables, particularly pH, and utilizing methods like the shake-flask protocol to ensure thermodynamic equilibrium is achieved. By following the detailed methodologies presented in this guide, researchers can confidently determine the solubility profile of this compound, enabling informed decisions in the drug discovery and development pipeline.

References

- Dąbrowski, M., Serwatowski, J., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- Sporzynski, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5).

- Semantic Scholar. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- Sporzynski, A., & Leszczynski, P. (2017).

- ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid....

- Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- PubChem. (2026). 3-Fluoro-5-(iso-propyl-d7)-phenylboronic acid.

- Chemenu. (n.d.). This compound.

- PubChem. (n.d.). 3-Fluorophenylboronic acid.

- Adamczyk-Woźniak, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2883.

- SINFOO Chemical Solutions Co., Ltd. (n.d.). This compound.

- BLDpharm. (n.d.). (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid.

- Badwan, A. A. (n.d.).

- Sigma-Aldrich. (n.d.). 3-Fluoro-5-[(2-methyl-1-piperidinyl)carbonyl]phenylboronic acid.

- Lead Sciences. (n.d.). (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid.

- Alchem Pharmtech. (n.d.). CAS 874219-43-9 | (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid.

- Arctom. (n.d.). CAS NO. 874219-43-9 | this compound.

- Synquest Labs. (n.d.). 3-Fluoro-4-(piperidin-1- ylcarbonyl)benzeneboronic acid.

- Semantic Scholar. (2023). Catalytic Enantioselective Synthesis of 3‑Piperidines from Arylboronic Acids and Pyridine.

- PubChem. (n.d.). Piperidine.

- IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. d-nb.info [d-nb.info]

- 5. labsolu.ca [labsolu.ca]

- 6. sinfoochem.com [sinfoochem.com]

- 7. (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid - Lead Sciences [lead-sciences.com]

- 8. alchempharmtech.com [alchempharmtech.com]

- 9. arctomsci.com [arctomsci.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid. This compound is a valuable building block in medicinal chemistry and materials science, integrating a fluorinated phenylboronic acid moiety with a piperidine amide. Understanding its structural and electronic properties through NMR is critical for quality control, reaction monitoring, and structural verification. This document offers a detailed theoretical prediction of the NMR spectra, an in-depth analysis of expected chemical shifts and spin-spin coupling constants, and a robust, field-proven experimental protocol for acquiring high-quality data. It is intended for researchers, chemists, and drug development professionals who require a definitive guide to the NMR characterization of this and structurally related molecules.

Chapter 1: Molecular Structure and Spectroscopic Implications

Chemical Structure and Functional Groups

This compound is a multi-functionalized aromatic compound. Its structure comprises:

-

A Phenyl Ring: A central 1,3,5-trisubstituted benzene core.

-

A Boronic Acid Group [-B(OH)₂]: An electron-withdrawing group (via the boron atom's empty p-orbital) that is also a key functional handle for cross-coupling reactions (e.g., Suzuki-Miyaura coupling). The protons are acidic and exchangeable.

-

A Fluorine Atom (-F): A highly electronegative, electron-withdrawing substituent. Its presence is a crucial spectroscopic marker due to the spin-active ¹⁹F nucleus, which couples to nearby ¹H and ¹³C nuclei.[1]

-

A Piperidine-1-carbonyl Group [-C(O)N(CH₂)₅]: An amide group. This substituent is moderately deactivating towards the aromatic ring. The amide C-N bond has a partial double bond character, which can lead to restricted rotation and observable conformational isomers (rotamers) by NMR.[2][3]

-

A Piperidine Ring: A saturated heterocyclic amine, which will exhibit characteristic aliphatic signals.

The combination of these groups creates a unique electronic environment, leading to a distinctive and predictable NMR fingerprint.

Fundamental NMR Principles for this Molecule

The spectral analysis of this molecule relies on several key NMR principles:

-

Chemical Shift (δ): The position of a signal in the NMR spectrum, which is highly sensitive to the local electronic environment of the nucleus. Electron-withdrawing groups (like -F, -B(OH)₂, and -C(O)N) generally shift signals of nearby nuclei to a higher frequency (downfield).

-

Spin-Spin (J) Coupling: The interaction between neighboring spin-active nuclei, which causes signals to split into multiplets. For this molecule, we will analyze ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F couplings. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds and the dihedral angle separating the coupled nuclei.[4]

-

Amide Bond Rotation: The C-N bond in the piperidine-1-carbonyl moiety has significant double bond character due to resonance. This restricts free rotation, potentially making the two piperidine protons on the carbons adjacent to the nitrogen (α-protons) chemically non-equivalent, leading to separate signals or signal broadening.[2][3][5]

-

Boronic Acid Equilibria: In solution, boronic acids can exist in equilibrium with their cyclic trimeric anhydrides (boroxines).[6][7] This can lead to complex or broad spectra. The choice of NMR solvent is critical to manage this equilibrium.[7]

Chapter 2: Predicted ¹H NMR Spectrum Analysis

Theoretical Chemical Shift & Coupling Analysis

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, piperidine, and boronic acid protons. The analysis assumes a suitable solvent like DMSO-d₆, which helps in observing the exchangeable B(OH)₂ protons and breaking up boroxine trimers.[7]

-

Aromatic Protons (H-2, H-4, H-6):

-

These protons are on a trisubstituted ring with three electron-withdrawing groups, so they will appear in the downfield region (typically δ 7.5-8.5 ppm).

-

H-2: This proton is ortho to both the boronic acid and the carbonyl group. It is expected to be the most downfield proton. It will be split by H-4 (meta coupling, J ≈ 2-3 Hz) and H-6 (meta coupling, J ≈ 2-3 Hz), and also by the fluorine at C-3 (meta coupling, ⁴J_HF ≈ 2-4 Hz). This may result in a complex multiplet or a triplet of doublets.

-

H-4: This proton is ortho to the fluorine and meta to the other two groups. It will be split by the adjacent fluorine (ortho coupling, ³J_HF ≈ 8-10 Hz) and by H-2 and H-6 (meta and para couplings, respectively). The dominant splitting will be from the fluorine, likely appearing as a doublet of triplets or a complex multiplet.

-

H-6: This proton is ortho to the boronic acid and meta to the other groups. It will be split by H-2 and H-4 (meta and para couplings) and by the fluorine (para coupling, ⁵J_HF ≈ 0-2 Hz). It will likely appear as a triplet or a complex multiplet.

-

-

Boronic Acid Protons [-B(OH)₂]:

-